molecular formula C₁₁H₁₁NO₃ B032772 Cinnamoylglycine CAS No. 16534-24-0

Cinnamoylglycine

Katalognummer B032772
CAS-Nummer: 16534-24-0
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: YAADMLWHGMUGQL-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The asymmetric synthesis of enantiomerically pure trans-cinnamoylglycine can be achieved through reactions of cinnamyl halides with Ni(II)-complexes of the chiral Schiff base of glycine, using readily available reagents and solvents. This method is praised for its simplicity and high stereochemical outcome, making it synthetically attractive for preparing the target amino acids on multi-gram scales (Qiu et al., 2000). Another approach involves the use of N-hydroxysuccinimide in a simple and fast method for the synthesis of N-acylglycines of the benzoyl- and cinnamyl type, showcasing the method's efficiency and the characteristics of some new benzoylglycines (Van Brussel & Sumere, 2010).

Wissenschaftliche Forschungsanwendungen

  • Intermediate in Chemical Synthesis : Cinnamoylglycine is used as an intermediate in synthesizing 5-substituted-1,2,4-oxadiazole-3-carboxylates, which are important in heterocyclic chemistry (Kmetič & Stanovnik, 1997).

  • Biomarker in Medical Diagnosis : It has been identified as a metabolite to improve the discrimination of Onchocerca volvulus infections, which can be significant in diagnosing certain diseases (Wewer et al., 2021).

  • Gut Microbial Metabolism and Health : Cinnamoylglycine is associated with gut bacterial metabolism and is linked to physical function in older adults, suggesting a role in metabolic health and aging (Lustgarten et al., 2014).

  • Inhibitor in Biochemical Processes : Cinnamic acid and its derivatives, including cinnamoylglycine, can inhibit the formation of advanced glycation end products (AGEs), which are significant in preventing diabetic complications (Adisakwattana et al., 2012).

  • Inhibition of Peptide Hormone Maturation : It acts as an inhibitor or inactivator of peptidylglycine α-hydroxylating monooxygenase, involved in the maturation of β-amidated peptide hormones (McIntyre et al., 2016).

  • Potential Biomarker for Health Conditions : It has been identified as a potential biomarker for gut microbiome health and lean mass percentage, indicating its utility in health assessments (Shomorony et al., 2020).

  • Biomarker for Formaldehyde Exposure : Cinnamoylglycine might represent a potential biomarker for formaldehyde exposure, important in environmental health studies (Zhang et al., 2014).

  • Influence on Plant Growth : Cinnamic acid affects root growth in plants, with implications for agricultural and botanical research (Salvador et al., 2013).

  • Metabolism in Humans : When administered to humans, cinnamic acid is metabolized and excreted in the urine, providing insights into metabolic processes and liver function (Snapper et al., 1940; Saltzman & Caraway, 1953).

  • Asymmetric Synthesis in Chemistry : Cinnamoylglycine is used in the asymmetric synthesis of enantiomerically pure trans-cinnamylglycine and trans-cinnamyl-α-alanine, highlighting its role in organic synthesis (Qiu et al., 2000).

Wirkmechanismus

Target of Action

Cinnamoylglycine is a glycine conjugate of cinnamic acid and is known as a urinary metabolite in humans . It is used as a potential urinary biomarker It is suggested that cinnamoylglycine might interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

It is suggested that it interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the cell wall and membrane, leading to the inhibition of fungal growth.

Biochemical Pathways

Cinnamoylglycine is known as an N-acyl glycine metabolite of cinnamic acid. It allows the transport and elimination of phenylpropanoic acids, a pathway probably similar to the elimination of toluene or benzoic acid as hippuric acid . This suggests that Cinnamoylglycine might play a role in the metabolism and excretion of certain compounds in the body.

Pharmacokinetics

It is known as a urinary metabolite, suggesting that it is excreted in the urine .

Result of Action

It is suggested that cinnamoylglycine might inhibit the growth of certain fungi by interacting with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Action Environment

The action of Cinnamoylglycine might be influenced by various environmental factors. For instance, it has been suggested that Cinnamoylglycine can increase in portal blood in high-fat diet treatment . This suggests that dietary factors might influence the levels and potentially the action of Cinnamoylglycine in the body.

Eigenschaften

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAADMLWHGMUGQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnamoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cinnamoylglycine

CAS RN

16534-24-0
Record name Cinnamoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(CINNAMOYL)GLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnamoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamoylglycine
Reactant of Route 2
Reactant of Route 2
Cinnamoylglycine
Reactant of Route 3
Reactant of Route 3
Cinnamoylglycine
Reactant of Route 4
Reactant of Route 4
Cinnamoylglycine
Reactant of Route 5
Reactant of Route 5
Cinnamoylglycine
Reactant of Route 6
Reactant of Route 6
Cinnamoylglycine

Q & A

Q1: What is the connection between cinnamoylglycine and the gut microbiome?

A1: Cinnamoylglycine is a microbial metabolite, meaning it's produced by the gut microbiota as they break down dietary compounds. Specifically, it's a byproduct of cinnamic acid metabolism, which is found in various plant-based foods. [, , , , , ]

Q2: How does cinnamoylglycine relate to gut microbiome diversity?

A2: Research suggests that higher serum levels of cinnamoylglycine are associated with greater gut microbiome alpha diversity. [] Alpha diversity refers to the variety of different bacterial species present in the gut.

Q3: Can cinnamoylglycine levels be used to assess gut health?

A3: While more research is needed, some studies suggest that cinnamoylglycine, alongside other metabolites, could potentially serve as a biomarker for gut microbiome health. [] Changes in its levels might indicate shifts in microbial composition and function, potentially linked to health or disease states.

Q4: Have alterations in cinnamoylglycine levels been linked to specific health conditions?

A4: Yes, studies have observed associations between altered cinnamoylglycine levels and various conditions, including:

  • Type 2 Diabetes: Higher serum levels of cinnamoylglycine are linked to a lower risk of developing type 2 diabetes. []
  • Muscle Function: Some studies found a link between lower cinnamoylglycine levels and reduced handgrip strength in older adults, potentially suggesting a role in muscle health. [, ]
  • Colonization Resistance: Cinnamoylglycine levels decreased in mice treated with antibiotics that disrupt colonization resistance, suggesting it could be a potential biomarker for this process. [, ]

Q5: How is cinnamoylglycine metabolized in the body?

A5: Cinnamoylglycine is formed when cinnamic acid, obtained through diet, is metabolized by gut bacteria. After absorption, it is primarily cleared from the body through renal tubular secretion. [, , , ]

Q6: Can cinnamoylglycine clearance be used as a marker of kidney function?

A6: Research suggests that cinnamoylglycine clearance, alongside other secretory solutes, could potentially serve as a marker for assessing kidney function, particularly proximal tubular secretion. [, , , ] Reduced clearance has been associated with CKD progression.

Q7: Is cinnamoylglycine clearance affected by factors other than kidney function?

A7: Yes, studies indicate that factors like age, sex, and certain health conditions, including HIV infection, can influence cinnamoylglycine clearance. [, ]

Q8: How does diet influence cinnamoylglycine levels?

A8: As cinnamoylglycine is a byproduct of cinnamic acid metabolism, its levels are influenced by the consumption of foods rich in this compound. This includes foods like coffee, tea, chocolate, and certain fruits and vegetables. [, , ]

Q9: Does a high red meat diet impact cinnamoylglycine levels?

A9: Research suggests that a high red meat diet might lead to alterations in cinnamoylglycine levels, possibly due to changes in the gut microbiome composition. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.